![molecular formula C10H20N2 B3086357 1-Methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-04-9](/img/structure/B3086357.png)
1-Methyl-1,9-diazaspiro[5.5]undecane
Descripción general
Descripción
1-Methyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the CAS Number: 2378507-14-1 . It is a dihydrochloride and has a molecular weight of 241.2 . This compound is stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 241.2 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Heterocyclic Compound Formation
1-Methyl-1,9-diazaspiro[5.5]undecane is utilized in synthetic chemistry for the development of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, showcasing its versatility in generating complex heterocyclic compounds. This utility is rooted in its participation in condensation reactions with various electrophilic reagents, which is crucial for the synthesis of compounds with potential biological activities (M. Ibrahim, 2011). The synthetic flexibility of this compound underscores its importance in medicinal chemistry, particularly in the creation of molecules with potential therapeutic applications.
Antimicrobial Properties
Research on this compound derivatives also highlights their antimicrobial properties. For example, p-Cymene, a related monoterpene, has been investigated for its antimicrobial effects. This research indicates a broader interest in the antimicrobial potential of compounds related to this compound, suggesting avenues for the development of new antimicrobial agents (A. Marchese et al., 2017).
Enhancement of Phytoremediation
Another novel application is the enhancement of phytoremediation efficiency through microbial assistance, particularly with diazotrophs. While not directly involving this compound, this research context reflects an interest in leveraging microbial interactions for environmental remediation. It suggests potential research pathways where compounds like this compound could play a role in supporting or enhancing these microbial processes, particularly in the remediation of heavy metal pollution (A. Ullah et al., 2015).
Mecanismo De Acción
Target of Action
1-Methyl-1,9-diazaspiro[5.5]undecane is a potent compound with a wide range of biological activities. It has been found to interact with several targets, including the γ-aminobutyric acid type A receptor (GABAAR) and NS5-methyltransferase . These targets play crucial roles in various biological processes, including neurotransmission and viral replication, respectively .
Mode of Action
The compound acts as a competitive antagonist at the GABAAR, showing low cellular membrane permeability . In the context of dengue virus type 2 (DENV2) infection, it has been reported to exhibit inhibitory activity, with docking calculations identifying NS5-methyltransferase as the most probable target .
Biochemical Pathways
The exact biochemical pathways affected by 1-Methyl-1,9-diazaspiro[5Its antagonistic action on gabaar suggests that it may influence neurotransmission pathways . In the case of DENV2, it likely interferes with the function of NS5-methyltransferase, a key enzyme in the viral replication process .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. As a GABAAR antagonist, it could potentially modulate neuronal activity . When acting against DENV2, it may inhibit viral replication, thereby mitigating the effects of the infection .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,9-diazaspiro[5.5]undecane has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory activity against dengue virus type 2 (DENV2), with docking calculations identifying NS5-methyltransferase as the most probable target for this series of compounds .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific context. For example, it has been found to be potent against DENV2 in a cell-based assay .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-methyl-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGZESOMYSRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



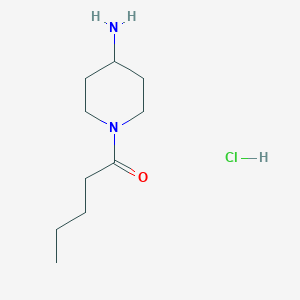
amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
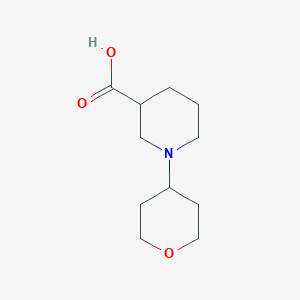
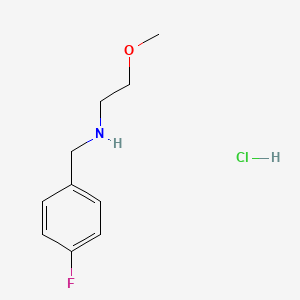
![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)
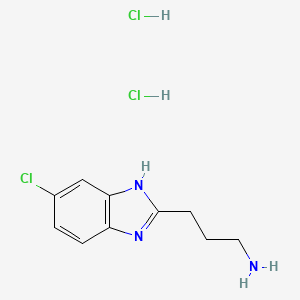
amine hydrochloride](/img/structure/B3086331.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)
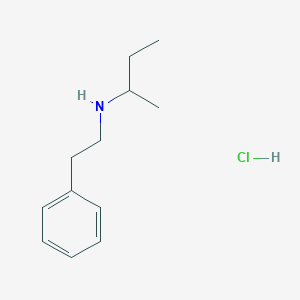
![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
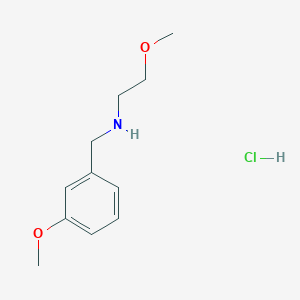

![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)